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Compound of Interest

4-
Compound Name: [(Cyclopropylmethoxy)methyljcycl

ohexan-1-amine
CAS No.: 919799-84-1

Cat. No.: B1400785

Get Quote

Part 1: The Pharmacophore & Medicinal Utility

CMCA represents a "privileged structure” in modern drug discovery. It combines a rigid

aliphatic core with a lipophilic ether tail, offering a unique balance of physicochemical
properties that address common liabilities in lead optimization (e.g., metabolic instability, poor
solubility, or hERG toxicity).

Core Structural Advantages

» Conformational Rigidity: The trans-1,4-cyclohexane ring acts as a rigid spacer, defining a
precise vector between the primary amine (cationic interaction site) and the distal
cyclopropyl ether. This reduces the entropic penalty upon protein binding compared to
flexible alkyl chains.
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o Metabolic Shielding: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but
lacks the susceptible

-hydrogens, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.

 Lipophilic Vectoring: The (cyclopropylmethoxy)methyl tail extends into deep hydrophobic
pockets (e.g., the hydrophobic back-cleft of kinase ATP binding sites) without significantly
increasing molecular weight (MW < 200 Da).

hysicochemical Profile (Calculated)

Significance in Drug

Property Value .
Design
_ Ideal for Fragment-Based Drug
Molecular Weight 183.29 g/mol )
Discovery (FBDD).
Optimal range for membrane
cLogP ~1.9-2.1 permeability without high
lipophilicity-driven toxicity.
High blood-brain barrier (BBB)
TPSA 35.25 A2 penetration potential (CNS
active).
Predominantly protonated at
pKa (Amine) ~10.5 physiological pH; forms salt
bridges with Asp/Glu residues.
) ) Preferred for linear extension
Stereochemistry trans-isomer

in binding pockets.

Part 2: Validated Synthesis Protocol

Objective: Synthesize trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA)
with >98% purity. Precursor:trans-4-(Boc-amino)cyclohexanemethanol (Commercially
available, CAS: 166741-29-3).

Reaction Scheme (DOT Diagram)
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Start: trans-4-(Boc-amino) °C to Step 1: O-Alkylation Yield: ~85% Intermediate: RT 2h Step 2: Acidolysis Yield: >95% .
cyclohexanemethanol (NaH, Cyclopropylmethyl bromide) Boc-Protected Ether (4M HCI in Dioxane) Target: CMCA (HCI Salt)

Click to download full resolution via product page

Figure 1: Two-step synthesis of CMCA from protected amino-alcohol.

Detailed Methodology
Step 1: Williamson Ether Synthesis

Rationale: The Boc-protected amine is stable to sodium hydride (NaH), allowing selective
alkylation of the primary alcohol.

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
nitrogen inlet.

e Reagents:

o

trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq, 10 mmol).

[e]

Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol).

o

(Bromomethyl)cyclopropane (1.2 eq, 12 mmol).

[¢]

Anhydrous DMF (Dimethylformamide) (50 mL).
e Procedure:

o Dissolve the starting alcohol in anhydrous DMF under

. Cool to 0°C (ice bath).

o Add NaH portion-wise over 15 minutes. (Caution:

gas evolution).

o Stir at 0°C for 30 minutes until gas evolution ceases.
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o Add (bromomethyl)cyclopropane dropwise via syringe.

o Warm to Room Temperature (RT) and stir for 12 hours.

e Workup: Quench with saturated

(aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and
brine (1x). Dry over

, filter, and concentrate.

 Purification: Flash chromatography (Hexanes/EtOAc 4:1).

o Checkpoint: Verify Intermediate via LC-MS (Expected M+H: ~284 - Boc loss or +Na
adduct).

Step 2: Boc-Deprotection

Rationale: Acidic cleavage removes the carbamate to yield the free amine salt, ready for
coupling.

e Reagents:

o Boc-intermediate from Step 1.[1]

o 4M HCl in 1,4-Dioxane (10 eq).
» Procedure:

o Dissolve the intermediate in minimal dry Dioxane or DCM.

o Add 4M HCl/Dioxane solution at 0°C.

o Stir at RT for 2—4 hours. A white precipitate (the amine hydrochloride salt) should form.
* Isolation:

o Dilute with diethyl ether (

) to maximize precipitation.
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o Filter the solid under vacuum. Wash with cold ether.

o Dry under high vacuum.

* Yield: Typically >90% for this step.

Part 3: Medicinal Chemistry Applications
Case Study A: Rho-Kinase (ROCK) Inhibitor Design

ROCK inhibitors (e.g., Fasudil, Ripasudil) are critical for treating glaucoma (by lowering
intraocular pressure) and cardiovascular diseases. The "hinge-binding" region of these drugs
typically consists of an isoquinoline or indazole, while the "tail" extends towards the solvent

front.

Application of CMCA: CMCA serves as an optimal "tail" replacement for the homopiperazine

ring found in Fasudil.

e Mechanism: The primary amine of CMCA forms a critical hydrogen bond with Asp160
(ROCK1 numbering) or similar residues in the active site.

o Advantage: The cyclopropyl ether extends into the hydrophobic pocket adjacent to the ATP
site, improving potency (

) and selectivity against PKA (Protein Kinase A).
Workflow: Coupling CMCA to a Kinase Core
o Core: 6-Chloro-isoquinoline-5-sulfonyl chloride (Standard ROCK scaffold).
» Reaction: Sulfonamide formation.
o Mix CMCA (HCI salt) with the sulfonyl chloride in DCM with excess Triethylamine (

)-

o Stir 4h at RT.
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e Outcome: A potent ROCK inhibitor analog with improved lipophilic efficiency (LipE) compared
to the benzyl-amine analog.

Case Study B: GPCR Ligand Linker (Histamine H3)

In Histamine H3 receptor antagonists, a basic amine is required to interact with Asp114 in TM3.
The linker connecting this amine to the lipophilic "west-end" moiety is crucial for subtype

selectivity.

o« CMCA Role: Acts as a semi-rigid linker. The cyclohexane ring restricts the conformational

space, reducing the entropic cost of binding.

o Design Strategy: Use Reductive Amination.
o React CMCA with a diverse set of aromatic aldehydes (e.g., 4-cyanobenzaldehyde).
o Conditions:

, DCE, catalytic Acetic Acid.

o Result: A library of secondary amines probing the H3 receptor's secondary binding pocket.

Signaling Pathway Context (ROCK Inhibition)
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Figure 2: Mechanism of action for CMCA-derived ROCK inhibitors in lowering intraocular
pressure (IOP).

Part 4: Analytical & Quality Control

When using CMCA in library synthesis, quality control is paramount due to the potential for
cis/trans isomerization during harsh synthesis conditions (though the Boc-route preserves
stereochemistry).

QC Protocaol:
e 1H NMR (DMSO-d6):
o Look for the doublet at
~3.2 ppm (O-CH2-Cyclopropyl).
o Verify the trans-coupling constant of the methine protons on the cyclohexane ring (

Hz). Cis isomers typically show smaller couplings (

Hz).
e LC-MS:
o Column: C18 Reverse Phase.
o Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
o Detection: ESI+ (M+H = 184.17).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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